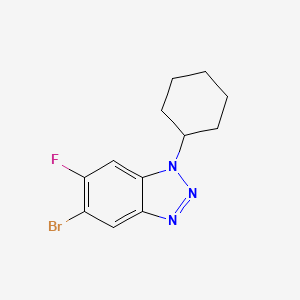

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole

Description

Propriétés

IUPAC Name |

5-bromo-1-cyclohexyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFN3/c13-9-6-11-12(7-10(9)14)17(16-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCPFPQTDWQLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742923 | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-81-6 | |

| Record name | 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole typically involves the following steps:

Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Fluorination: The fluorine atom at the 6-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce biaryl or diaryl compounds.

Applications De Recherche Scientifique

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine, cyclohexyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Substituted 2-(2’-Hydroxyphenyl)benzotriazoles

A European patent (2021) lists numerous benzotriazole derivatives with hydroxyl, alkyl, and cyclohexyloxy substituents. For example:

- 2-(2’-Hydroxy-5’-methyl-3’-cyclohexyloxyphenyl)benzotriazole : Features a hydroxyl group at the 2’-position and a cyclohexyloxy group at the 3’-position. This compound is optimized for UV absorption due to intramolecular hydrogen bonding between the hydroxyl and triazole groups .

- 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole : Lacks the hydroxyl group but includes bromine and fluorine, which may enhance electronic effects and steric hindrance, altering reactivity compared to hydroxylated analogues.

Key Differences :

- Polarity : Hydroxyl groups increase polarity and hydrogen-bonding capacity, whereas halogen substituents (Br, F) prioritize electronegativity and steric effects.

- Applications : Hydroxylated benzotriazoles are commonly used as UV stabilizers in polymers , while halogenated variants like the target compound may serve as intermediates in cross-coupling reactions or pharmaceutical synthesis.

Halogenated Benzotriazole Derivatives

- 5-Bromo-6-fluoro-1,3-benzoxazole (CID 97161601): A benzoxazole analogue (C₇H₃BrFNO) with bromine and fluorine at similar positions. Benzoxazoles differ from benzotriazoles by replacing two nitrogen atoms with oxygen, reducing nitrogen-mediated coordination capabilities. This structural change impacts applications; benzoxazoles are less commonly used as corrosion inhibitors but may exhibit stronger fluorescence properties .

Environmental and Analytical Comparisons

A 2013 study on benzotriazole pollution analyzed isotopic signatures (δ¹³C, δ¹⁵N) to distinguish sources. This could complicate environmental source apportionment but enhance traceability in forensic analyses .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The cyclohexyl group in the target compound may improve solubility in nonpolar solvents, facilitating its use in organometallic reactions.

- Environmental Impact : Halogenated benzotriazoles are resistant to biodegradation, posing risks as persistent pollutants. Isotopic methods (δ¹³C/δ¹⁵N) could help track such compounds in ecosystems .

- Safety : Structural analogs suggest halogenated benzotriazoles require stringent safety protocols, though empirical data is needed .

Activité Biologique

5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole is a derivative of benzotriazole characterized by its unique structural features, which include a bromine atom at the fifth position, a cyclohexyl group at the first position, and a fluorine atom at the sixth position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C12H13BrFN3, with a molecular weight of approximately 295.15 g/mol. Its structure consists of a triazole ring fused to a benzene-like system, enhancing its reactivity and biological activity .

Potential Biological Activities

Research indicates that benzotriazole derivatives can exhibit:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Some derivatives have been evaluated for their potential to inhibit viral infections .

- Anticancer Effects : Certain benzotriazole compounds have been studied for their cytotoxic effects against various cancer cell lines .

The exact mechanism of action for this compound remains largely unexplored. However, it is believed that the compound may interact with specific enzymes and receptors in biological systems, modulating their activity and leading to various biological effects .

Comparative Analysis with Similar Compounds

To understand the potential of this compound further, we can compare it with other structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Bromo-1-methyl-1H-benzotriazole | Methyl group instead of cyclohexyl | 0.76 |

| 6-Bromo-5-fluoro-1H-benzotriazole | Fluorine at position six | 0.68 |

| 7-Bromo-1H-benzo[d][1,2,3]triazole | Bromine at position seven | 0.78 |

| 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | Triazolo-pyridine structure | 0.78 |

This table illustrates that while these compounds share structural similarities with varying degrees of similarity indices, they may exhibit different biological activities based on their substituents.

Case Studies

While specific case studies focusing exclusively on this compound are lacking, broader research on benzotriazole derivatives provides insights into their potential applications:

- Antimicrobial Studies : Research has shown that certain benzotriazoles possess significant antibacterial activity against resistant strains like MRSA .

- Cytotoxicity Assessments : Studies involving analogs of benzotriazoles demonstrated promising results in inhibiting cancer cell proliferation in vitro .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole, and what critical parameters influence reaction yield and purity?

Synthesis typically involves halogenation and substitution reactions. For example, bromination of a precursor benzotriazole derivative followed by cyclohexyl group introduction via nucleophilic substitution. Key parameters include:

- Catalysts : Use of anhydrous potassium carbonate (K₂CO₃) and catalytic iodine (KI) to facilitate substitutions, as demonstrated in analogous benzotriazole syntheses .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization (e.g., using isopropanol) to achieve >95% purity, as seen in related brominated heterocycles .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Storage : Keep in a dry, ventilated environment at 2–8°C in airtight containers to prevent moisture absorption and decomposition .

- Safety protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water and consult safety data sheets for halogenated compounds .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C-NMR : Assign signals for bromine (deshielded aromatic protons) and cyclohexyl protons (multiplet at δ 1.2–2.0 ppm) .

- IR spectroscopy : Identify C-Br (550–600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., M⁺ peak at m/z 316 for C₁₂H₁₂BrF₂N₃ in a related analogue) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

DFT methods (e.g., B3LYP/6-311G**) can:

Q. What strategies resolve contradictions in reported biological activities or synthetic yields of halogenated benzotriazole derivatives?

- Systematic variation : Test reaction conditions (temperature, solvent) to identify yield discrepancies, as seen in indazole syntheses .

- Meta-analysis : Compare bioassay protocols (e.g., cell lines, concentrations) to explain divergent activity results .

- Cross-validation : Use multiple characterization techniques (e.g., HPLC, X-ray crystallography) to confirm compound identity and purity .

Q. What mechanistic implications do the cyclohexyl and fluorine substituents have on the compound’s applications?

- Cyclohexyl group : Enhances lipophilicity, improving membrane permeability in medicinal chemistry studies .

- Fluorine : Electron-withdrawing effects stabilize the triazole ring, increasing thermal stability for material science applications (e.g., corrosion inhibition via surface adsorption) .

- Synergistic effects : The combined steric bulk of cyclohexyl and electronegativity of fluorine may modulate binding affinities in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.